![molecular formula C10H8N2S B14505615 1H-thieno[3,4-b]indol-3-amine CAS No. 63071-70-5](/img/structure/B14505615.png)
1H-thieno[3,4-b]indol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-thieno[3,4-b]indol-3-amine is a heterocyclic compound that combines the structural features of both indole and thiophene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-thieno[3,4-b]indol-3-amine typically involves the construction of the indole and thiophene rings followed by their fusion. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The thiophene ring can be introduced through various cyclization reactions involving sulfur-containing reagents .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-thieno[3,4-b]indol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic substitution reactions are common, where the indole or thiophene rings are substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound .
Applications De Recherche Scientifique
1H-thieno[3,4-b]indol-3-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-thieno[3,4-b]indol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparaison Avec Des Composés Similaires
Indole: A structurally related compound with a benzene ring fused to a pyrrole ring.
Thiophene: A sulfur-containing heterocycle with a five-membered ring.
Benzothiophene: A compound with a benzene ring fused to a thiophene ring.
Uniqueness: 1H-thieno[3,4-b]indol-3-amine is unique due to its combined indole and thiophene structures, which confer distinct chemical and biological properties. This duality allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities compared to its individual components .
Propriétés
Numéro CAS |
63071-70-5 |
|---|---|
Formule moléculaire |
C10H8N2S |
Poids moléculaire |
188.25 g/mol |
Nom IUPAC |
1,4-dihydrothieno[3,4-b]indol-3-imine |
InChI |
InChI=1S/C10H8N2S/c11-10-9-7(5-13-10)6-3-1-2-4-8(6)12-9/h1-4,11-12H,5H2 |
Clé InChI |
LUTGHPKGZTYWDJ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C(=N)S1)NC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


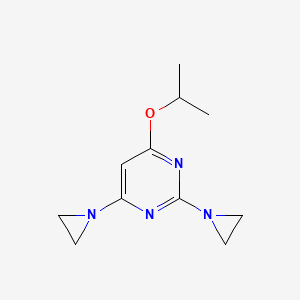
![Bicyclo[2.2.1]hept-5-en-2-ol, 2-[3-(1-ethoxyethoxy)propyl]-](/img/structure/B14505547.png)
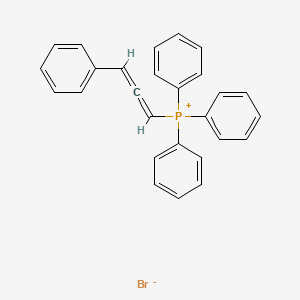
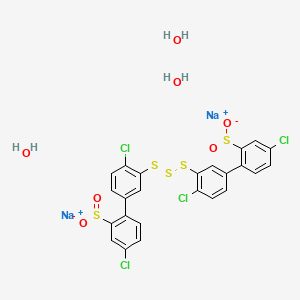
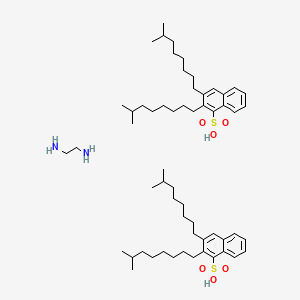
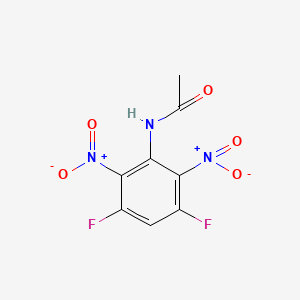
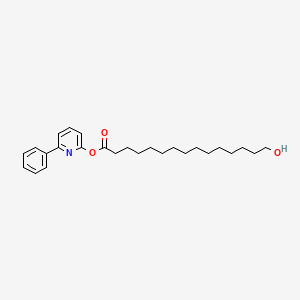
![Benzamide, N-[(4-nitrophenyl)methoxy]-](/img/structure/B14505581.png)
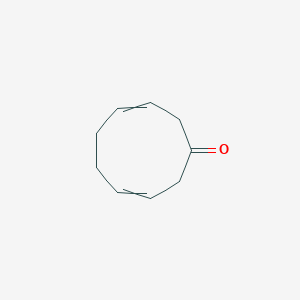
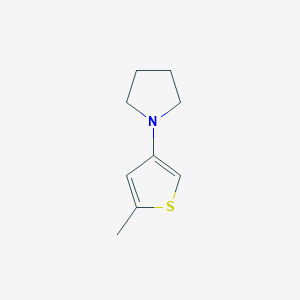
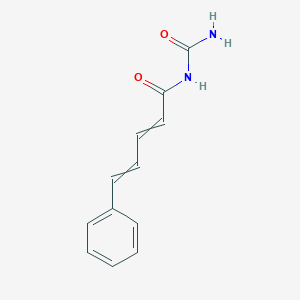

stannane](/img/structure/B14505607.png)
![4-Oxobicyclo[4.2.2]deca-2,9-diene-7,7,8,8-tetracarbonitrile](/img/structure/B14505631.png)
